4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one 4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 858770-75-9
VCID: VC5631496
InChI: InChI=1S/C21H18O4/c1-4-23-17-7-5-6-14-10-19(25-21(14)17)16-11-20(22)24-18-9-13(3)12(2)8-15(16)18/h5-11H,4H2,1-3H3
SMILES: CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C(=C4)C)C
Molecular Formula: C21H18O4
Molecular Weight: 334.371

4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one

CAS No.: 858770-75-9

Cat. No.: VC5631496

Molecular Formula: C21H18O4

Molecular Weight: 334.371

* For research use only. Not for human or veterinary use.

4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one - 858770-75-9

Specification

CAS No. 858770-75-9
Molecular Formula C21H18O4
Molecular Weight 334.371
IUPAC Name 4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one
Standard InChI InChI=1S/C21H18O4/c1-4-23-17-7-5-6-14-10-19(25-21(14)17)16-11-20(22)24-18-9-13(3)12(2)8-15(16)18/h5-11H,4H2,1-3H3
Standard InChI Key NKVNUGWGRSRNTO-UHFFFAOYSA-N
SMILES CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C(=C4)C)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The molecule comprises a coumarin (chromen-2-one) core fused to a benzofuran moiety. Key features include:

  • Coumarin core: A 2H-chromen-2-one system with methyl groups at positions 6 and 7.

  • Benzofuran substituent: Attached at position 4 of the coumarin, featuring an ethoxy group at position 7 of the benzofuran ring .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₂₁H₁₈O₄
Molecular Weight334.37 g/mol
IUPAC Name4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one
SMILESCCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C(=C4)C)C

Nomenclature Discrepancies

A critical inconsistency exists in the literature regarding methyl group positions:

  • PubChem (CID 908012) lists "7,8-dimethyl" , while VulcanChem specifies "6,7-dimethyl".

  • Resolution: Coumarin numbering begins at the oxygen atom (position 1), making the adjacent carbon position 2. Thus, the methyl groups reside at positions 6 and 7 in the user-specified compound, aligning with VulcanChem’s designation. This discrepancy likely arises from alternate numbering conventions in chemical databases.

Synthetic Approaches

Claisen-Schmidt Condensation

Analogous coumarin-benzofuran hybrids are synthesized via:

  • Chalcone formation: Base-catalyzed condensation of acetylated coumarins with aromatic aldehydes .

  • Cyclization: Microwave-assisted reaction with 1-bromo-3,3-dimethylbutan-2-one under basic conditions .

Table 2: Hypothesized Synthesis Steps

StepReactionConditionsYield
1Chalcone formationKOH/EtOH, reflux~75%
2CyclizationMW irradiation, 320 W, 3 min~90%

While the exact protocol for this compound remains unpublished, its structural similarity to furochromanones suggests adaptability of established methods .

Physicochemical Properties

Spectral Characterization

  • IR: Expected peaks near 1740 cm⁻¹ (coumarin C=O) and 1625 cm⁻¹ (benzofuran C=C) .

  • ¹H NMR: Anticipated signals at δ 1.4 ppm (ethoxy CH₃), δ 2.3–2.5 ppm (coumarin CH₃), and δ 6.2–7.8 ppm (aromatic protons) .

Activity TypeMechanismSupporting Evidence
AntimicrobialMembrane disruptionFurochromanone analogs
AntioxidantRadical scavengingChromen-2-one derivatives
AnticancerTopoisomerase inhibitionCoumarin-benzofuran hybrids

Future Research Directions

  • Synthetic Optimization: Develop solvent-free microwave protocols to enhance yield and purity .

  • ADMET Profiling: Predict pharmacokinetics using in silico models (e.g., SwissADME).

  • Target Validation: Screen against kinase libraries to identify specific molecular targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator